3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmaceuticals. Its structure features a fused oxazine ring, which is known for contributing to various biological activities. The compound is identified by the CAS number 928118-07-4 and has a molecular formula of CHNO, with a molecular weight of 160.17 g/mol.
3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It falls within the category of oxazines, which are cyclic amines that exhibit diverse pharmacological properties.
The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives typically involves multi-step reactions. A notable method includes the reaction of 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine with copper(I) cyanide in anhydrous dimethylformamide (DMF). The process involves stirring the mixture at elevated temperatures (130°C to 150°C) for several hours to facilitate the formation of the desired product .
The compound can participate in various chemical reactions typical for oxazines. For instance:
Reactions are often carried out under controlled conditions to optimize yield and selectivity. For example, hydrolysis reactions may require specific pH levels and temperatures to ensure complete conversion without decomposition of sensitive functional groups.
The mechanism of action for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives often involves interactions with biological targets such as enzymes or receptors. These compounds have shown potential as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists.
Research indicates that these compounds can affect platelet aggregation and vascular tone through their receptor interactions. In vitro studies have demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains .
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives are primarily used in:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in clinical applications .
CAS No.: 864821-90-9
CAS No.: 73232-52-7
CAS No.: 165535-45-5
CAS No.:
CAS No.:
CAS No.: 4481-36-1